2-(2-Fluorophenyl)thiazole-4-carbaldehyde
Overview
Description
2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a chemical compound characterized by a thiazole ring substituted with a fluorophenyl group and a formyl group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and thiosemicarbazide.
Reaction Steps: The reaction involves the formation of a thiazole ring through cyclization, followed by formylation at the 4-position.
Conditions: The cyclization step is usually carried out under acidic conditions, while the formylation step may require the use of formic acid or other formylating agents.
Industrial Production Methods:
Scale-Up: The industrial synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions at the fluorophenyl group can introduce various substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different substituents on the fluorophenyl group.
Scientific Research Applications
Chemistry: 2-(2-Fluorophenyl)thiazole-4-carbaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and its role in studying enzyme inhibition.
Medicine: Research has explored its application in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)thiazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Similar in structure but lacks the thiazole ring.
Thiazole-4-carbaldehyde: Similar but without the fluorophenyl group.
2-(2-Fluorophenyl)thiazole-4-carboxylic acid: A carboxylic acid derivative of the compound.
Uniqueness: 2-(2-Fluorophenyl)thiazole-4-carbaldehyde is unique due to the combination of the fluorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYTYTWZFNZGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734089 | |
Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183922-66-8 | |
Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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